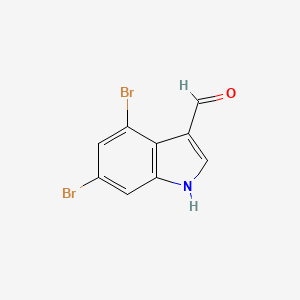

4,6-dibromo-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of chemical research, widely recognized as a "privileged scaffold." This distinction arises from its recurring presence in a vast array of natural products and pharmaceutically active compounds. chemistrysteps.comrsc.org Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have cemented its importance in medicinal chemistry and drug discovery. organic-chemistry.orgijpcbs.com The indole framework is a key component in numerous alkaloids, neurotransmitters like serotonin (B10506), and a wide range of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory domains. researchgate.net The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of its steric and electronic properties to optimize biological activity. rsc.org

Strategic Importance of Halogenation in Indole Chemistry for Modulating Reactivity and Properties

Halogenation of the indole nucleus is a strategic tool employed by organic chemists to modulate the reactivity and physicochemical properties of indole-containing molecules. The introduction of halogen atoms can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the presence of halogens provides synthetic handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This strategic functionalization is crucial for the construction of complex molecular architectures and the development of novel therapeutic agents.

The position and number of halogen substituents on the indole ring can dramatically alter the molecule's electronic distribution and, consequently, its chemical behavior. For instance, halogenation at different positions can direct subsequent electrophilic substitution reactions and influence the acidity of the N-H proton.

Overview of 4,6-Dibromo-1H-indole-3-carbaldehyde as a Key Synthetic Intermediate

This compound is a dihalogenated derivative of indole-3-carbaldehyde that serves as a valuable building block in organic synthesis. The presence of two bromine atoms on the benzene (B151609) portion of the indole ring, coupled with a formyl group at the C3 position, makes it a highly functionalized and reactive intermediate. The bromine atoms can be selectively replaced or utilized in cross-coupling reactions, while the aldehyde functionality offers a gateway for a wide array of chemical transformations, including condensations, oxidations, and reductions. This trifunctional nature allows for the divergent synthesis of a variety of more complex indole derivatives.

Scope and Objectives of Research into this compound

Research into this compound is primarily driven by its potential as a versatile precursor for the synthesis of novel bioactive compounds and functional materials. The objectives of such research typically include the development of efficient and scalable synthetic routes to this intermediate, a thorough investigation of its chemical reactivity, and its application in the synthesis of target molecules with potential therapeutic or material science applications. The exploration of its reaction scope allows for the creation of libraries of diverse indole derivatives for biological screening and the development of new synthetic methodologies.

While specific, in-depth studies on this compound are not extensively documented in publicly available literature, its synthesis can be reasonably extrapolated from established methods for analogous compounds. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgekb.eg This reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org

A plausible synthetic route to this compound would involve the Vilsmeier-Haack formylation of 4,6-dibromoindole. The reaction proceeds through the formation of an electrophilic Vilsmeier reagent which then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSICAIDSPWKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dibromo 1h Indole 3 Carbaldehyde and Its Precursors

Conventional Approaches to Indole-3-carbaldehyde Core Synthesis

The introduction of a formyl group at the C3 position of the indole (B1671886) nucleus is a fundamental transformation in indole chemistry. This aldehyde functionality serves as a versatile handle for the synthesis of a vast array of biologically active molecules and complex alkaloids. ekb.egthieme-connect.comekb.eg

The Vilsmeier-Haack reaction is a widely employed and convenient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. ekb.egsid.irjk-sci.com The reaction is noted for its simplicity, high purity of the resulting aldehyde, and nearly quantitative yields. ekb.eg

The process involves two main stages. First, a formylating agent, known as the Vilsmeier reagent, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com This creates a highly electrophilic chloromethyliminium salt. chemistrysteps.com In the second stage, the electron-rich C3 position of the indole ring performs a nucleophilic attack on the Vilsmeier reagent. chemistrysteps.com This electrophilic aromatic substitution leads to an intermediate which, upon hydrolysis during aqueous work-up, yields the final 1H-indole-3-carbaldehyde product. jk-sci.comorganic-chemistry.org

| Reagent/Step | Role/Description |

| Indole | The starting heterocyclic compound. |

| N,N-Dimethylformamide (DMF) | Acts as the source of the formyl group. |

| Phosphorus oxychloride (POCl₃) | Activates DMF to form the electrophilic Vilsmeier reagent. |

| Hydrolysis | Quenches the reaction and converts the iminium intermediate to the final aldehyde. |

While the Vilsmeier-Haack reaction is prevalent, several other strategies exist for the C3-formylation of indoles. These methods offer alternative pathways that may be advantageous depending on substrate compatibility and desired reaction conditions.

Historically, methods such as the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base), the Grignard reaction, and the formylation of indole's potassium salt with carbon monoxide under high pressure and heat have been utilized. ekb.egresearchgate.net Other approaches include the Sommelet reaction on gramine (B1672134) and the oxidation of N-skatyl-N-phenyl-hydroxylamine. ekb.eg

More contemporary and environmentally benign methods have also been developed. One such example is an iron-catalyzed C3-selective formylation that uses formaldehyde (B43269) and aqueous ammonia (B1221849) with air as the oxidant. organic-chemistry.org This protocol employs ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, and avoids harsh reagents like POCl₃. organic-chemistry.org The reaction is scalable and proceeds under mild conditions to give 3-formylindoles in good yields. organic-chemistry.org

| Method | Key Reagents | General Characteristics |

| Reimer-Tiemann Reaction | CHCl₃, aq. KOH | Classic method, often involves harsh basic conditions. ekb.eg |

| Grignard Reaction | Grignard reagent, formylating agent | Involves organometallic intermediates. ekb.egresearchgate.net |

| Iron-Catalyzed Formylation | Formaldehyde, aqueous NH₃, FeCl₃, Air | Greener alternative, avoids harsh reagents, uses a non-toxic catalyst. organic-chemistry.org |

| Oxidation of Gramine | Hexamethylenetetramine (HMTA), CAN–SiO₂ | Utilizes a readily available indole derivative as a precursor. ekb.eg |

Indole-3-carbaldehyde is not only a synthetic intermediate but also a naturally occurring compound found in various organisms. thieme-connect.com Its biosynthesis proceeds through distinct enzymatic pathways.

In plants like Arabidopsis thaliana, indole-3-carbaldehyde is synthesized from the amino acid tryptophan. nih.govresearchgate.netnih.gov The pathway involves key intermediates such as indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.netnih.gov The conversion of IAN to indole-3-carbaldehyde can be efficiently catalyzed by the enzyme Cytochrome P450 71B6 (CYP71B6). researchgate.netnih.gov Another enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the subsequent oxidation of the aldehyde to indole-3-carboxylic acid. researchgate.netnih.gov

In humans, indole-3-carbaldehyde is produced by the metabolic activity of the gut microbiota. wikipedia.org Certain species of bacteria, particularly from the Lactobacillus genus, can metabolize dietary L-tryptophan to generate indole-3-carbaldehyde. wikipedia.org This biotransformation is a key step in the production of various bioactive indole derivatives within the gastrointestinal tract. wikipedia.org

| Organism Type | Precursor | Key Intermediates/Enzymes |

| Plants (Arabidopsis) | Tryptophan | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN), CYP71B6. nih.govresearchgate.netnih.gov |

| Human Gut Microbiota | L-Tryptophan | Metabolized by Lactobacillus species. wikipedia.org |

| Fungi | Brassinin (phytoalexin) | Converted by Brassinin oxidase (BOLm). ekb.eg |

Regioselective Bromination Strategies for Indole Systems

Achieving selective bromination on the benzene (B151609) portion (C4 to C7) of the indole ring is a significant synthetic challenge. This difficulty arises from the inherent electronic properties of the indole nucleus, where the pyrrole (B145914) ring, particularly the C3 position, is significantly more nucleophilic and reactive toward electrophiles than the carbocyclic ring. researchgate.netchim.it

Direct exposure of an indole to an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), typically results in rapid substitution at the most reactive sites. The C3 position is known to undergo bromination very quickly. bridgew.edu If the C3 position is already substituted, reaction often occurs at the C2 position.

The mechanism for direct bromination involves an electrophilic attack where the highest occupied molecular orbital (HOMO) of the indole interacts with the lowest unoccupied molecular orbital (LUMO) of the bromine molecule, leading to the formation of a transition state and subsequent substitution. researchgate.net Without the influence of directing groups or specific catalysts, achieving selective bromination at less reactive positions like C4 or C6 is generally inefficient and leads to mixtures of isomers, complicating purification and reducing yields. researchgate.net

To overcome the inherent reactivity of the pyrrole ring and achieve selective bromination at the C4 and C6 positions, chemists employ strategies involving directing groups. nih.govacs.org These groups are temporarily installed on the indole core to steer the brominating agent to a specific, otherwise inaccessible, C-H bond.

C4-Position Functionalization: Functionalization at the C4 position is often achieved by installing a directing group at the adjacent C3 position. rsc.org Carbonyl-containing groups, such as the formyl group of indole-3-carbaldehyde itself, can act as directing groups in transition metal-catalyzed C-H activation processes. acs.orgresearchgate.net For instance, palladium catalysis can facilitate the arylation of 3-formyl indole at the C4 position. acs.orgresearchgate.net Similarly, installing a pivaloyl group at the C3 position can direct arylation or borylation to the C4 site. nih.govacs.org

C6-Position Functionalization: The C6 position is considered a remote site, making its selective functionalization particularly challenging as it is far from the common N1 or C3 directing group locations. frontiersin.org Successful strategies for C6-bromination often involve deactivating the pyrrole ring to favor substitution on the benzenoid ring. This can be accomplished by introducing strong electron-withdrawing groups at the N1 position. researchgate.net In one reported synthesis of methyl 6-bromoindolyl-3-acetate, electron-withdrawing substituents were placed at N1 and C2, which allowed for the regioselective bromination at C6 with bromine in carbon tetrachloride. researchgate.net The directing/deactivating groups were subsequently removed to furnish the desired C6-brominated product. researchgate.net

| Directing Group Position | Directing Group Example | Target Position | Catalyst/Reagent System |

| N1 | -P(O)tBu₂ | C7, C6 | Palladium or Copper catalysts. nih.govacs.org |

| C3 | -CHO (Formyl) | C4 | Palladium catalysis. acs.orgresearchgate.net |

| C3 | -COtBu (Pivaloyl) | C4, C5 | Palladium catalysis or BBr₃. nih.govacs.org |

| N1 & C2 | Electron-withdrawing groups | C6 | Bromine/CCl₄. researchgate.net |

Synthesis of Key Dibrominated Indole Precursors and Building Blocks

The synthesis of the target carbaldehyde fundamentally relies on the availability of appropriately substituted indole precursors, most notably 4,6-dibromo-1H-indole. The preparation of such dibrominated indoles can be challenging due to the inherent reactivity of the indole nucleus, which can lead to a mixture of isomers.

Direct bromination of indole often leads to substitution at the C3, C2, and C5 positions. Therefore, regioselective synthesis of 4,6-dibrominated indoles typically starts from pre-functionalized benzene derivatives. For instance, a common strategy involves starting with an aniline (B41778) derivative that already contains the desired bromine substitution pattern.

Regioselective bromination of the benzene portion of the indole ring is difficult due to the high reactivity of the pyrrole moiety. researchgate.net To overcome this, strategies often involve the bromination of indolines followed by re-aromatization, or starting with a benzene derivative that is already appropriately functionalized with bromine atoms. researchgate.net For the synthesis of 6-bromoindole (B116670) derivatives, a key precursor can be 6-bromoindole itself, which serves as a building block for more complex structures. nih.govgoogle.com One approach to synthesizing 6-bromotryptamine derivatives, which are valuable precursors, begins with 5-nitropyrroloindoline. researchgate.net

Electrochemical methods have also been explored for the bromination of the indole C-H bond. This transition-metal-free approach involves the electrochemical umpolung of bromide, where the anodic oxidation of a bromide ion generates a bromine cation. mdpi.com This electrophile then reacts with the indole. Hydrogen bonding between the indole's N-H group and the bromide anion can influence the reaction's efficiency. mdpi.com

Below is a table summarizing synthetic approaches to key brominated indole precursors.

| Precursor | Starting Material(s) | Reagents and Conditions | Yield |

| 6-Bromoindole | 4-Bromo-1-methyl-2-nitrobenzene | DMF-DMA, pyrrolidine, DMF, 110 °C | Not specified |

| 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | 6-bromoindole | Oxalyl chloride, aluminum chloride, anhydrous methylene (B1212753) chloride, reflux | Not specified |

| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | 6-bromoindole | NaH, methyl bromoacetate, dry DMF | Not specified |

Integrated Synthetic Routes to 4,6-Dibromo-1H-indole-3-carbaldehyde

The assembly of the final this compound molecule can be achieved through several integrated strategies. These routes are designed to control the placement of the bromine atoms and the aldehyde group.

A logical and common approach to the synthesis of this compound is a sequential process involving the initial synthesis of the 4,6-dibromo-1H-indole core, followed by the introduction of the aldehyde group at the C3 position.

The formylation of indoles is a well-established transformation. The Vilsmeier-Haack reaction is a classic and convenient method for the C3-formylation of indoles, typically employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ekb.eg This method is often high-yielding and produces a product of high purity. ekb.eg A catalytic version of the Vilsmeier-Haack reaction has also been developed, which can be used for late-stage formylation under mild conditions. orgsyn.org

An alternative one-pot synthesis method for indole-3-carboxaldehyde (B46971) compounds involves the cyclization reaction of a substituted aniline with the Vilsmeier reagent. google.com For example, the synthesis of 6-bromo-1H-indole-3-carbaldehyde was achieved with a 93% yield by reacting 5-bromo-2-methyl-aniline with a Vilsmeier reagent prepared from DMF, followed by heating. google.com This suggests that a similar approach starting from 3,5-dibromo-2-methylaniline (B1629854) could potentially yield this compound.

Tandem or one-pot reactions, where multiple bond-forming events occur in a single reaction vessel, offer an efficient strategy for synthesizing complex molecules like polysubstituted indoles. medjchem.com These processes are atom- and step-economical. nih.gov

For instance, a green one-pot trifunctionalization of N-alkyl/aryl indoles has been achieved to prepare 2-sulfoximidoyl-3,6-dibromo indoles using N-Br sulfoximines as both a brominating and sulfoximinating reagent. nih.gov While this specific example leads to a different substitution pattern, the principle of a one-pot multifunctionalization could be adapted.

Another example is the indium-promoted one-pot synthesis of polysubstituted indoles from phenylhydrazines and alkynes. This process involves a hydrohydrazination followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. d-nb.info

Transition metal catalysis provides powerful tools for the synthesis of substituted indoles. researchgate.netdntb.gov.uasioc-journal.cn These methods often involve the formation of C-C and C-N bonds through various catalytic cycles. researchgate.netdntb.gov.ua Palladium-catalyzed reactions are particularly prominent in indole synthesis. mdpi.comorganic-chemistry.org

One such strategy is the palladium-catalyzed synthesis of indoles from vinyl bromides and diaziridinone, which proceeds through a sequential aryl C-H activation and bisamination. organic-chemistry.org This method allows for the conversion of readily available starting materials into diverse indole derivatives. organic-chemistry.org Another palladium-catalyzed approach enables the synthesis of brominated indoles through a C-N bond-forming reaction. organic-chemistry.org

Metal-catalyzed approaches are also used in the synthesis of 2,3-substituted indoles. scispace.com For example, copper(II) salts can catalyze the synthesis of indoles from alkynes. scispace.com While these examples may not directly produce this compound, they highlight the potential of metal catalysis to construct highly substituted indole cores that could be further functionalized.

The table below outlines various metal-catalyzed reactions for indole synthesis.

| Catalytic System | Reaction Type | Substrates | Product Type |

| Palladium(0) | C-N bond formation | Aryl halides, amines | Brominated indoles |

| Palladium(II) | C-H activation / Bisamination | Vinyl bromides, diaziridinone | Substituted indoles |

| Copper(II) salts | Cyclization | Anilines, alkynes | 2-substituted indoles |

| Rhodium(III) | Oxidative coupling | Acetanilide, internal alkyne | 2,3-substituted indoles |

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in multi-step syntheses. For the synthesis of substituted indole carbaldehydes, several factors can be tuned.

In the nitrosation of indoles to form indazole-3-carboxaldehydes, a related class of compounds, reaction conditions such as temperature and time are optimized for different substrates. For 6-bromo-indole, the reaction was stirred for 2 hours at room temperature and then 3 hours at 50 °C to achieve a 78% yield of 6-bromo-1H-indazole-3-carboxaldehyde. nih.gov For other indoles, stirring at room temperature for a few hours was sufficient. nih.gov

In the palladium-catalyzed synthesis of indoles via C-H activation, the choice of catalyst, ligand, base, and solvent are all critical. organic-chemistry.org Optimized conditions for one such reaction were found to be PdBr₂ as the catalyst, CyPPh₂ as the ligand, and Cs₂CO₃ as the base in 1,4-dioxane (B91453) at 145°C, which resulted in yields of up to 90%. organic-chemistry.org

For Friedel-Crafts reactions between aldehydes and indoles, various catalysts and conditions have been explored to optimize yields. For example, using 10 mol% of nano-TiO₂ at 80 °C under solvent-free conditions for 3 minutes gave a 95% yield for the reaction of indole with benzaldehyde. beilstein-journals.org

The following table demonstrates the effect of reaction conditions on yield for a representative reaction.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| DBDMH (0.05 eq) | Solvent-free | 50 | 50 min | 90 |

| Nano-TiO₂ (10 mol%) | Solvent-free | 80 | 3 min | 95 |

| Fe₃O₄@PEG-SO₃H (10 mg) | Ethanol (B145695) | Not specified | 5-10 min | 88-98 |

| Cu(II) complex on Fe₃O₄@SiO₂ (30 mg) | Water/Ethanol (1:1) | 80 | 11-30 min | 92-97 |

Purification and Isolation Techniques for Halogenated Indole Carbaldehydes

The purification and isolation of the final product are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. For halogenated indole carbaldehydes, which are typically solid compounds, a combination of chromatographic and crystallization techniques is often employed.

Column chromatography on silica (B1680970) gel is a standard method for the purification of indole derivatives. nih.gov The choice of eluent is crucial for achieving good separation. For example, a mixture of petroleum ether and ethyl acetate (B1210297) (8:2) was used to purify various 1H-indazole-3-carboxaldehydes. nih.gov

Following chromatography, recrystallization can be used to obtain a highly pure crystalline product. The choice of solvent for recrystallization is determined by the solubility of the compound at different temperatures.

For the purification of indole from industrial sources like wash oil, a multi-step process involving extraction, re-extraction, and crystallization has been developed. nih.gov This process can achieve a final purity of 99.5 wt%. nih.gov While this is for the parent indole, similar principles of solvent-based purification would apply to its derivatives. Halogenated indoles have also been isolated from natural sources, such as marine red algae, using a combination of chromatographic techniques. nih.govresearchgate.net

Chemical Reactivity and Synthetic Transformations of 4,6 Dibromo 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group at C3

The aldehyde group at the C3 position is a versatile handle for a variety of synthetic transformations. It can undergo oxidation, reduction, and serve as an electrophilic partner in condensation and multicomponent reactions, enabling the construction of diverse molecular architectures.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group of 4,6-dibromo-1H-indole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4,6-dibromo-1H-indole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of many biologically active indole (B1671886) derivatives. While specific studies on the 4,6-dibromo analogue are not extensively detailed in the literature, the oxidation of indole-3-carbaldehydes is a well-established process. nih.gov

A range of oxidizing agents can be employed for this purpose. The choice of reagent is crucial to ensure chemoselectivity, avoiding unwanted reactions with the indole ring or the bromine substituents. Mild oxidizing agents are generally preferred.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification | Powerful oxidant, conditions must be carefully controlled to avoid over-oxidation. |

| Jones reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Strong oxidant, acidic conditions may not be suitable for all substrates. |

| Pinnick oxidation (NaClO₂/NaH₂PO₄) | t-BuOH/H₂O, room temperature | Mild and highly selective for aldehydes, tolerates a wide range of functional groups. |

| Silver (I) oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) or THF/water | Mild conditions, often used for sensitive substrates. |

The resulting 4,6-dibromo-1H-indole-3-carboxylic acid serves as a key intermediate for further functionalization, such as esterification or amidation, to produce a variety of indole-3-carboxamide and ester derivatives.

Reduction Reactions to Alcohols and other Reduced Forms

The aldehyde group can be selectively reduced to a primary alcohol, (4,6-dibromo-1H-indol-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups. masterorganicchemistry.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com

The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com It is important to use mild conditions to avoid potential side reactions, such as the reduction of the C-Br bonds, which can occur under harsher conditions like catalytic hydrogenation with certain catalysts. frontiersin.org

Table 2: Reduction of this compound

| Reagent | Product | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | (4,6-dibromo-1H-indol-3-yl)methanol | Methanol or Ethanol, 0°C to RT | High for aldehyde reduction |

| Lithium Aluminum Hydride (LiAlH₄) | (4,6-dibromo-1H-indol-3-yl)methanol | Anhydrous THF or Et₂O, 0°C | Stronger, less selective, requires anhydrous conditions |

Furthermore, reduction of the indole C2=C3 double bond can occur under specific conditions, such as using NaBH₄ in carboxylic acid media, which can lead to the formation of indoline (B122111) derivatives. mdma.ch

Condensation Reactions and Imine/Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netresearchgate.netnih.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. acs.org

This reaction is highly versatile and has been used to synthesize a wide range of Schiff bases by reacting indole-3-carbaldehydes with various primary amines, including aliphatic amines, anilines, amino acids, and heterocyclic amines. researchgate.netderpharmachemica.comnveo.orgscirp.org These Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities. researchgate.netnveo.org

The general reaction is as follows: this compound + R-NH₂ ⇌ 4,6-dibromo-N-(R-methylidene)-1H-indol-3-amine + H₂O

The imine products can be further reduced, for example through reductive amination, to yield secondary amines. organic-chemistry.org

Multicomponent Reactions (MCRs) for Diverse Heterocyclic Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are powerful tools in diversity-oriented synthesis. Indole-3-carbaldehydes are frequently employed as key components in various MCRs. rsc.orgrsc.org

In these reactions, the aldehyde group of this compound serves as the electrophilic component. For instance, in a Povarov-type reaction, it can react with an aniline (B41778) and an alkene to form complex tetrahydroquinoline derivatives. In Ugi or Passerini reactions, it can be combined with an amine, an isocyanide, and a carboxylic acid (for Ugi) to generate peptide-like structures. rsc.org The presence of the dibromo-indole scaffold allows for the creation of libraries of complex, halogenated heterocyclic compounds, which can be valuable for screening for biological activity or for further synthetic diversification. researchgate.netrsc.org

Transformations Involving the Bromine Substituents at C4 and C6

The bromine atoms at the C4 and C6 positions of the indole ring are key sites for introducing further molecular complexity. While they deactivate the ring towards electrophilic substitution, they are excellent handles for modern cross-coupling reactions and can potentially undergo nucleophilic aromatic substitution under certain conditions.

Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr): Classical nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). libretexts.orgnih.gov The C3-carbaldehyde group is electron-withdrawing. The C4-bromo substituent is ortho to this group, which should activate it towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The C6-bromo substituent is meta to the aldehyde, making it significantly less reactive under SNAr conditions. youtube.com Therefore, selective substitution at the C4 position might be achievable with strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used strategy for the functionalization of aryl bromides involves palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C4 and/or C6 positions of the indole ring. nih.govresearchgate.netnih.gov By controlling the stoichiometry of the reagents, selective mono- or di-substitution can often be achieved. researchgate.net

Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine ligand complex. wikipedia.orglibretexts.org This provides a direct route to synthesize 4- and/or 6-amino-substituted indole derivatives, which would be difficult to prepare by other methods. nih.govbeilstein-journals.org

Table 3: Potential Cross-Coupling Reactions at C4 and C6

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Examples) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Buchwald-Hartwig | R¹R²NH | C-N | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP |

These cross-coupling reactions represent the most significant and synthetically useful transformations for the bromine substituents on the this compound scaffold, opening up a vast chemical space for the synthesis of novel and complex indole derivatives.

Carbon-Carbon Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Arylation and Alkenylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the two bromine substituents on the indole ring of this compound serve as excellent handles for such transformations. The relative reactivity of the C4-Br and C6-Br bonds can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions, allowing for selective or sequential functionalization.

Suzuki-Miyaura Coupling: This reaction pairs the dibromoindole with an organoboron reagent (boronic acid or boronic ester) to form biaryl or vinyl-indole structures. rsc.org The choice of palladium catalyst and ligand is crucial for achieving high yields and controlling regioselectivity. nih.govrsc.org For substrates with multiple halide atoms, factors such as steric hindrance and electronic effects can influence which position reacts first. nih.gov In the case of 4,6-dibromoindoles, the C4 position is generally more sterically hindered than the C6 position, which can be exploited for site-selective reactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between terminal alkynes and aryl halides, a key transformation for creating arylalkynes. princeton.edu This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base. rsc.org Modern copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov For this compound, sequential Sonogashira couplings can be envisioned, potentially allowing for the introduction of two different alkyne moieties. The milder conditions often associated with Sonogashira reactions are advantageous for complex and sensitive substrates. nih.gov

Heck Reaction: The Heck reaction couples the dibromoindole with an alkene to introduce a new alkenyl substituent. chim.it This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org A key feature of the Heck reaction is its typical trans selectivity in the resulting alkene product. wikipedia.org When applied to dihalogenated substrates, controlling the extent of the reaction to achieve mono- or di-alkenylation is a primary consideration. Intramolecular versions of the Heck reaction are also powerful for constructing new rings. princeton.eduwikipedia.org

Table 1: Representative Conditions for Carbon-Carbon Cross-Coupling Reactions on Bromoindoles

| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | Arylboronic acid | Allows for the introduction of aryl groups at the C4 and/or C6 positions. nih.govmdpi.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diethylamine | DMF or THF | Terminal alkyne | Forms C-C bonds with sp-hybridized carbons, creating alkynylindoles. nih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N or NaOAc | DMF or Acetonitrile | Alkene (e.g., Styrene, Acrylate) | Creates new C=C bonds for the synthesis of vinyl-indoles. wikipedia.org |

Carbon-Heteroatom Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for preparing aryl amines. organic-chemistry.org For this compound, this methodology allows for the introduction of primary or secondary amines at the C4 and C6 positions. The reaction requires a palladium precatalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. youtube.com The choice of ligand is critical and can influence the reaction's efficiency for different classes of amines. wikipedia.org Similar palladium-catalyzed methods can also be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, coupling the dibromoindole with alcohols or thiols, respectively.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Catalyst / Precatalyst | Ligand | Base | Solvent | Amine Partner |

|---|---|---|---|---|

| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or BINAP | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | Primary or Secondary Amines |

Selective Hydrodebromination Reactions for Desired Substitution Patterns

Selective hydrodebromination is a valuable strategy for removing one of the bromine atoms from a polyhalogenated compound, providing access to isomers that may be difficult to synthesize directly. In the context of this compound, this would allow for the preparation of either 4-bromo-1H-indole-3-carbaldehyde or 6-bromo-1H-indole-3-carbaldehyde. This transformation can be achieved using palladium-catalyzed reactions with a hydride source. The regioselectivity of the reaction—whether the C4-Br or C6-Br is removed—can be influenced by the choice of catalyst, ligand, and reaction conditions, often exploiting differences in steric hindrance around the two bromine atoms.

Modifications at the Indole Nitrogen (N1)

The indole N-H proton is acidic and can participate in various reactions. Modification at this position is often a key step in synthetic sequences to either introduce functional groups or to protect the nitrogen during subsequent transformations.

N-Alkylation and N-Acylation Strategies

N-Alkylation: The indole nitrogen can be alkylated using an alkyl halide in the presence of a base. researchgate.net Common conditions involve using sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov Other bases such as potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) have also been proven effective for N-alkylation of indoles. orgsyn.org Microwave irradiation has been shown to accelerate these reactions, leading to higher yields in shorter times. wikipedia.org

N-Acylation: Acylation of the indole nitrogen introduces an electron-withdrawing acyl group, which can alter the reactivity of the indole ring. Standard methods include reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. byjus.com Direct acylation using a carboxylic acid can also be achieved under certain conditions. rsc.org N-acylation significantly reduces the nucleophilicity of the indole ring, a factor that must be considered in multi-step syntheses. youtube.com

Protection and Deprotection Strategies for the Indole N-H

Protecting the indole nitrogen is often necessary to prevent unwanted side reactions and to facilitate certain transformations, such as lithiation. mdpi.org The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common N-protecting groups for indoles include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is an electron-withdrawing carbamate (B1207046) that is stable to many reaction conditions but can be removed with acid (e.g., trifluoroacetic acid) or under certain basic conditions. nih.gov N-Boc protected 4-bromo-1H-indole-3-carbaldehyde is commercially available. apolloscientific.co.uk

SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is introduced using SEM-Cl and a base. It is stable to a wide range of conditions, including lithiation, but can be cleaved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.govthieme-connect.com

Sulfonyl groups (e.g., Tosyl, Ts): These are robust, electron-withdrawing groups introduced using the corresponding sulfonyl chloride. Their removal typically requires strong reducing conditions or harsh basic hydrolysis. mdpi.org

Benzyl (B1604629) (Bn): A simple alkyl protecting group introduced with benzyl bromide and a base. orgsyn.org It is stable to many conditions but can be removed by catalytic hydrogenation.

Table 3: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA; or K₂CO₃ in MeOH | Electron-withdrawing; moderately labile. nih.gov |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF or HCl | Robust; stable to organolithiums. nih.govthieme-connect.com |

| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, Base | Mg/MeOH or NaOH | Very stable; strongly electron-withdrawing. mdpi.org |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to many non-reductive conditions. orgsyn.org |

Ring Annulation and Cyclization Reactions Utilizing the Compound as a Synthon

The combination of the aldehyde functional group and the two bromine atoms makes this compound a versatile synthon for constructing fused polycyclic indole systems. Ring-forming (annulation) reactions can be designed to utilize these reactive sites in various ways.

For example, the aldehyde at C3 can participate in reactions like the Pictet-Spengler reaction . This reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by an acid-catalyzed cyclization to form a new ring fused to the indole core. wikipedia.orgchemeurope.com The indole itself serves as the nucleophilic aromatic component in this transformation, leading to the formation of β-carboline structures. nih.gov

Furthermore, the bromine atoms at C4 and C6 can be used to build rings through intramolecular cross-coupling reactions. For instance, after N-alkylation with a chain containing a terminal alkene, an intramolecular Heck reaction could be employed to form a new ring between the C4 (or C6) position and the alkene. princeton.eduwikipedia.org Similarly, if the N-alkyl chain contains a terminal alkyne, an intramolecular Sonogashira coupling could be envisioned. These strategies provide powerful pathways for assembling complex, fused heterocyclic architectures starting from the relatively simple dibromoindole scaffold.

Another classical approach to indole synthesis, the Fischer indole synthesis , could theoretically be used in reverse to understand the potential for ring-opening and rearrangement, or in a forward sense by starting with a 4,6-dibromophenylhydrazine to construct the indole ring itself. byjus.comwikipedia.org

Chemo- and Regioselectivity in Multi-Substituted Indole Systems

The reactivity of this compound is a delicate balance between the various reactive sites: the N-H of the indole nitrogen, the aldehyde carbonyl group, the C-Br bonds, and the remaining C-H bonds on the aromatic ring (C2, C5, and C7). The specific reaction conditions and reagents employed will dictate which of these sites is preferentially functionalized.

Electrophilic Substitution: While the indole nucleus is generally susceptible to electrophilic attack, the electron-withdrawing nature of the 3-carbaldehyde group makes further electrophilic substitution on the pyrrole (B145914) ring challenging. However, reactions on the benzene (B151609) portion of the indole are possible. The directing effects of the existing substituents play a crucial role. The bromine at C6 and the indole nitrogen would direct incoming electrophiles to the C5 and C7 positions. Computational studies on substituted indoles suggest that the electron-donating effect of the nitrogen atom, even when part of the deactivated ring, can still influence the regioselectivity of electrophilic aromatic substitution on the carbocyclic ring.

Nucleophilic Reactions: The aldehyde group at the C3 position is a prime target for nucleophilic addition. A wide array of nucleophiles, including organometallic reagents, enolates, and amines, can react at the carbonyl carbon to form corresponding alcohols, or participate in condensation reactions to yield imines or alkenes.

Furthermore, the electron-deficient nature of the indole ring, enhanced by the bromine and aldehyde substituents, can render the C2 position susceptible to nucleophilic attack under certain conditions. This is particularly true if the indole nitrogen is substituted with an electron-withdrawing group, which can stabilize the resulting negative charge. Research on analogous systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated that nucleophilic substitution can indeed occur regioselectively at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms at the C4 and C6 positions serve as versatile handles for palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a wide variety of substituents, such as aryl, vinyl, alkynyl, and amino groups.

A key aspect of these reactions is the potential for regioselectivity. The relative reactivity of the C4-Br and C6-Br bonds can often be controlled by judicious choice of catalyst, ligands, and reaction conditions. Steric hindrance around the C4 position, due to its proximity to the fused ring system, may lead to preferential reaction at the more accessible C6 position under certain catalytic systems.

| Reaction Type | Reagents and Conditions | Major Product(s) | Regioselectivity/Chemoselectivity |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-alkylated indole | Chemoselective for the indole nitrogen over other potential sites. |

| Wittig Reaction | Phosphonium ylide | 3-(alkenyl)-4,6-dibromo-1H-indole | Chemoselective for the aldehyde carbonyl group. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-aryl-6-bromo- or 4,6-diaryl-1H-indole-3-carbaldehyde | Regioselectivity can be tuned based on reaction conditions to favor mono- or di-arylation. C6-Br may react preferentially under certain conditions. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-alkynyl-6-bromo- or 4,6-dialkynyl-1H-indole-3-carbaldehyde | Similar to Suzuki coupling, regiocontrol between C4 and C6 is a key consideration. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-amino-6-bromo- or 4,6-diamino-1H-indole-3-carbaldehyde | Provides a route to amino-substituted indoles, with potential for regioselective functionalization. |

Competition between N-H and C-H Functionalization: In reactions involving strong bases and electrophiles, a competition between N-alkylation/acylation and C-alkylation/acylation can arise. Generally, the indole nitrogen is more acidic and nucleophilic than the C-H bonds, leading to a preference for N-functionalization. However, under specific conditions, such as with certain transition metal catalysts, direct C-H functionalization at positions like C2 or C7 can be achieved. The presence of the bulky bromine atom at C4 may sterically hinder reactions at the C5 position, potentially favoring functionalization at C7.

Advanced Spectroscopic Characterization of 4,6 Dibromo 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4,6-dibromo-1H-indole-3-carbaldehyde, various NMR methods are employed for a full structural assignment and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is a primary tool for determining the hydrogen framework of a molecule. In this compound, the chemical shifts and coupling patterns of the protons provide direct evidence for its structure. The electron-withdrawing effects of the bromine atoms and the aldehyde group, along with the aromatic nature of the indole (B1671886) ring, significantly influence the proton chemical shifts.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region, usually between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The proton on the nitrogen of the indole ring (N-H) is also expected to be a singlet, often broad, in the downfield region (δ 11.0-12.0 ppm).

The aromatic protons on the indole ring are anticipated to appear as singlets due to the substitution pattern. The H-2 proton, adjacent to the nitrogen and the aldehyde-bearing carbon, is expected around δ 8.0-8.5 ppm. The H-5 and H-7 protons on the benzene (B151609) ring will also be singlets, with their precise chemical shifts influenced by the deshielding effect of the adjacent bromine atoms.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (N-H) | 11.5 - 12.0 | br s |

| H-2 | 8.2 - 8.4 | s |

| H-5 | 7.6 - 7.8 | s |

| H-7 | 8.0 - 8.2 | s |

| Aldehyde (-CHO) | 9.9 - 10.1 | s |

| s = singlet, br s = broad singlet. Data is predicted based on analogous compounds. |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would display distinct signals for each of the nine carbon atoms. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 185-195 ppm). The carbons directly bonded to the electronegative bromine atoms (C-4 and C-6) would appear in the range of δ 115-125 ppm. The other aromatic carbons would resonate in the typical region of δ 110-140 ppm.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 138 - 142 |

| C-3 | 118 - 122 |

| C-3a | 125 - 129 |

| C-4 | 116 - 120 |

| C-5 | 124 - 128 |

| C-6 | 115 - 119 |

| C-7 | 113 - 117 |

| C-7a | 135 - 139 |

| Aldehyde (-CHO) | 188 - 192 |

| Data is predicted based on analogous compounds. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be of limited use for the aromatic protons as they are all expected to be singlets with no vicinal couplings. However, it can be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-2 to C-2, H-5 to C-5, and H-7 to C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, key HMBC correlations would include:

The aldehyde proton showing correlations to C-3 and C-2.

The H-2 proton showing correlations to C-3, C-3a, and C-7a.

The N-H proton showing correlations to C-2, C-3a, and C-7a.

The H-5 proton showing correlations to C-3a, C-4, C-6, and C-7.

The H-7 proton showing correlations to C-3a, C-5, C-6, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help to confirm spatial relationships within the molecule, although for a rigid aromatic system like this, its utility is more for confirming assignments than determining stereochemistry.

Quantitative NMR Spectroscopy for Reaction Yields and Purity Assessment

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. By integrating the area of a specific NMR signal of the analyte and comparing it to the integral of a certified internal standard of known concentration, the exact amount of the analyte can be calculated.

For determining the reaction yield or purity of this compound, a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid or 1,3,5-trimethoxybenzene) would be chosen. A precisely weighed amount of the internal standard and the crude or purified product would be dissolved in a deuterated solvent. The ¹H NMR spectrum is then recorded with parameters optimized for quantitative analysis, such as a long relaxation delay. The purity can be calculated by comparing the integral of a well-resolved proton signal of the analyte (e.g., the aldehyde proton) with the integral of a known proton signal from the internal standard.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the stretching of the indole N-H bond.

C-H Aromatic Stretch: Weak to medium bands typically appearing just above 3000 cm⁻¹.

C=O Aldehyde Stretch: A strong, sharp absorption band in the region of 1660-1690 cm⁻¹, characteristic of an aromatic aldehyde.

C=C Aromatic Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: Absorptions in the fingerprint region, typically between 500-650 cm⁻¹, indicating the presence of bromo-aromatic groups.

Predicted FT-IR Spectral Data for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3390 | Medium |

| C-H Aromatic Stretch | 3050 - 3100 | Medium-Weak |

| C=O Aldehyde Stretch | 1665 - 1685 | Strong |

| C=C Aromatic Stretch | 1580 - 1610 | Medium |

| C=C Aromatic Stretch | 1450 - 1480 | Medium |

| C-N Stretch | 1300 - 1350 | Medium |

| C-Br Stretch | 550 - 650 | Medium-Strong |

| Data is predicted based on analogous compounds. |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint that is complementary to infrared (IR) spectroscopy. While no specific Raman spectroscopic data for this compound is readily available in the current literature, the expected Raman spectrum can be predicted based on the characteristic vibrations of its constituent functional groups.

Table 1: Predicted Characteristic Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole Ring | C=C Stretching | 1400 - 1650 |

| Aldehyde | C=O Stretching | 1650 - 1750 |

| Aromatic/Aldehyde | C-H Stretching | 2800 - 3100 |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the molecular formula C₉H₅Br₂NO, the exact mass of the neutral molecule is 302.8792 g/mol . The [M+H]⁺ ion would therefore have an m/z value of approximately 303.8870. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, the molecular ion region in the mass spectrum would display a triplet of peaks corresponding to the ions containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br, with relative intensities of approximately 1:2:1.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₉H₅Br₂NO), the calculated exact mass of the monoisotopic molecular ion is 302.8792 u. An experimental HRMS measurement that yields a mass very close to this theoretical value would provide strong evidence for the proposed molecular formula.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₉H₅⁷⁹Br₂NO]⁺ | 302.8792 | 100.0 |

| [C₉H₅⁷⁹Br⁸¹BrNO]⁺ | 304.8772 | 97.3 |

This table represents the theoretical isotopic pattern for the molecular ion and does not include potential adducts or fragment ions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and provide insights into its photophysical properties. The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy orbital. Fluorescence is the emission of light that occurs when the excited electron returns to the ground state.

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to show absorption bands characteristic of the indole chromophore. The indole nucleus typically exhibits two main absorption bands, a strong band around 220 nm and a weaker, more structured band in the 260-290 nm region. The presence of the aldehyde group and the bromine atoms as auxochromes is likely to cause a bathochromic (red) shift of these absorption maxima.

The fluorescence properties of this compound would be influenced by the heavy atom effect of the bromine substituents. Generally, the presence of heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. Therefore, it is anticipated that this compound may exhibit weaker fluorescence compared to the parent indole-3-carbaldehyde. The emission spectrum would likely be observed at a longer wavelength than the absorption maximum, and its shape and position could be sensitive to solvent polarity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm its elemental composition.

For this compound, with the molecular formula C₉H₅Br₂NO, the theoretical elemental composition is as follows:

Carbon (C): 35.68%

Hydrogen (H): 1.66%

Nitrogen (N): 4.62%

Bromine (Br): 52.76%

Oxygen (O): 5.28%

Experimental results from elemental analysis that are in close agreement with these calculated values would provide strong support for the assigned molecular formula.

Table 3: Theoretical vs. Experimental Elemental Analysis for a Hypothetical Sample of this compound

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| C | 35.68 | 35.71 |

| H | 1.66 | 1.68 |

The "Found %" values are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the connectivity and stereochemistry of a molecule.

While the crystal structure of this compound has not been reported, a study on the closely related compound, 4,6-dibromo-2,3,3-trimethyl-3H-indole, provides some insight into the potential solid-state packing of dibromo-indole derivatives. In the crystal structure of this related compound, the molecules are linked by C—Br⋯π halogen bonds. It is plausible that this compound, if crystallized, would also exhibit significant intermolecular interactions, such as hydrogen bonding involving the N-H group of the indole and the oxygen atom of the aldehyde, as well as halogen bonding involving the bromine atoms. A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular structure and shed light on its solid-state packing arrangement.

Following a comprehensive search for scientific literature, it has been determined that there are no available computational and theoretical investigation studies specifically for the compound “this compound” that match the detailed outline provided in your request.

While computational studies have been conducted on related indole derivatives, such as other halogenated or substituted indole-3-carbaldehydes, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, due to the absence of the necessary source material in the public domain.

Computational and Theoretical Investigations of 4,6 Dibromo 1h Indole 3 Carbaldehyde

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, determining the structures of transition states, and calculating activation energies. For indole (B1671886) derivatives, these studies often focus on conformational analysis and the energetic barriers of various chemical transformations.

Detailed computational studies on the reaction mechanisms directly involving 4,6-dibromo-1H-indole-3-carbaldehyde are limited. However, research on related indole-3-carbaldehyde structures provides a strong basis for understanding potential reaction pathways and conformational dynamics. For instance, DFT and Intrinsic Reaction Coordinate (IRC) calculations have been employed to investigate the rotational barriers around the S-N bond in N-arylsulfonylated indole molecules. In a study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, two transition states for rotation were identified with energy barriers in the range of 2.5–5.5 kcal/mol mdpi.com. This type of analysis is crucial for understanding the flexibility of the molecule and how different conformers might interact with biological targets.

Such computational approaches could be applied to this compound to understand its reactivity. For example, DFT calculations could model the Vilsmeier-Haack formylation of 4,6-dibromo-1H-indole to understand the regioselectivity and energetics of the C-3 aldehyde introduction. Furthermore, theoretical studies could predict the transition states for reactions at the aldehyde group, such as condensations or oxidations, providing insight into the synthesis of more complex derivatives. The presence of two bromine atoms on the benzene (B151609) ring would be expected to significantly influence the electronic properties and, consequently, the reaction barriers and mechanisms, a hypothesis that computational analysis is well-suited to explore.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Receptor Interaction Studies (Computational Aspects)

QSAR and molecular docking are cornerstones of modern drug discovery, providing predictive models for biological activity and detailed views of ligand-receptor interactions at the atomic level. While no specific QSAR models for this compound were found, numerous studies on broader classes of indole derivatives highlight the importance of substitution patterns for various biological activities.

QSAR Modeling:

QSAR studies on diverse sets of indole derivatives have successfully correlated molecular descriptors with biological activities ranging from antimicrobial to anticancer effects. A key finding from several studies is the significant role of halogen substitutions on the indole ring. For example, a 3D-QSAR study on indole derivatives as serotonin (B10506) transporter (SERT) ligands revealed that halogen substitution at the C-5 position, including with bromine, led to an increase in binding affinity nih.gov. This suggests that the bromine atom at the C-6 position in this compound could contribute favorably to interactions with certain biological targets.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods used for indole derivatives. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity nih.gov. For a molecule like this compound, a QSAR model would likely identify the bromine atoms as having a significant steric and electrostatic influence, while the aldehyde and indole N-H groups would be key hydrogen bond donors and acceptors.

The table below summarizes findings from QSAR studies on various indole derivatives, which can provide a framework for predicting the potential activity of the target compound.

| QSAR Study Subject | Key Findings & Relevant Descriptors | Potential Relevance to this compound |

| Indole Derivatives as PDE4 Inhibitors nih.gov | CoMFA and CoMSIA models highlighted the importance of steric and electrostatic fields for activity. | The bulky and electronegative bromine atoms would significantly impact these fields, likely influencing activity. |

| Indole Derivatives as SERT Ligands nih.gov | Halogen substitution (F, Br) at the C-5 position increased binding affinity. | Suggests that the bromine atoms at C-4 and C-6 could be critical for binding to specific protein targets. |

| Indole Amides as HDAC Inhibitors researchgate.net | Molar refractivity and global topological charge index were found to be significant descriptors. | The bromine atoms would heavily influence these electronic and steric parameters. |

| Indole/Isatin Derivatives as Aβ Anti-aggregating Agents mdpi.com | 3D-QSAR models identified key physicochemical features correlated with potency. | The aldehyde and N-H groups are potential pharmacophoric features for interaction. |

Ligand-Receptor Interaction Studies:

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand within the active site of a protein. Studies on various functionalized indole-3-carbaldehydes have demonstrated their potential to interact with a range of biological targets.

For example, a molecular docking study of 4-nitro-1H-indole-carboxaldehyde showed potential inhibitory activity against the RAS protein, which is implicated in lung cancer nih.gov. The study identified key interactions within the protein's binding pocket. Similarly, docking studies on other indole derivatives have predicted binding modes in enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial agents nih.gov.

In a hypothetical docking study of this compound, the following interactions would be anticipated:

Hydrogen Bonding: The indole N-H group and the aldehyde oxygen are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site.

Halogen Bonding: The bromine atoms at positions 4 and 6 could form halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding.

π-π Stacking: The aromatic indole ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The table below outlines common interactions observed in docking studies of substituted indole derivatives, which are likely to be relevant for this compound.

| Target Class | Key Interacting Groups on Indole Ligand | Type of Interaction | Reference |

| Kinases (e.g., RAS) | Nitro group, Aldehyde, Indole ring | Hydrogen bonding, π-π stacking | nih.gov |

| Antimicrobial Enzymes (e.g., MurC) | Indole ring, Carbonyl group | Hydrogen bonding, Pi-stacked interactions | nih.gov |

| COX-2 | Indole ring, Side chains | Hydrogen bonding, Hydrophobic interactions | ajchem-a.com |

These computational approaches provide a powerful framework for generating hypotheses about the biological activity and interaction mechanisms of this compound, guiding future experimental validation and the design of new, potent derivatives.

Exploration of Bioactive Scaffolds and Advanced Materials Derived from 4,6 Dibromo 1h Indole 3 Carbaldehyde

Design and Synthesis of Indole-Based Heterocyclic Scaffolds for Chemical Biology Research

The 1H-indole-3-carbaldehyde framework is a cornerstone for the synthesis of diverse heterocyclic systems with significant potential in chemical biology and medicinal chemistry. researchgate.netekb.egresearchgate.net The aldehyde functional group is readily transformed through condensation and cycloaddition reactions to construct more complex scaffolds. A prominent strategy involves the Schiff base condensation with various amine-containing molecules, such as thiosemicarbazides, to form thiosemicarbazone derivatives.

This reaction involves the nucleophilic attack of the primary amine of thiosemicarbazide (B42300) on the electrophilic carbonyl carbon of the indole-3-carbaldehyde, followed by dehydration to yield the corresponding thiosemicarbazone. These derivatives are of particular interest due to the presence of a conjugated N,N,S system, which is crucial for their interaction with various biomolecules. The 4,6-dibromo substitutions on the indole (B1671886) ring are expected to modulate the biological activity of the resulting heterocyclic scaffolds by altering their lipophilicity and electronic distribution, which can enhance their interaction with biological targets.

Furthermore, the 4,6-dibromo-1H-indole-3-carbaldehyde core can be elaborated into quinazolinone derivatives. For instance, reactions with anthranilamide can yield 2-(1H-indol-3-yl)quinazolin-4(3H)-one structures, which are analogs of bioactive meridianin alkaloids. nih.gov The versatility of the indole aldehyde allows for its use in multicomponent reactions, providing efficient access to complex molecular architectures that are valuable for screening and identifying new bioactive agents. researchgate.net

Development of Novel Organic Semiconductors and Electronic Materials

The application of indole derivatives in organic electronics is an area of growing interest, although the specific use of this compound in organic semiconductors is not yet extensively documented in dedicated research. However, the structural features of halogenated aromatic compounds are known to be beneficial in the design of electronic materials. Halogen atoms, such as bromine, can influence the molecular packing in the solid state through halogen bonding and other non-covalent interactions. This controlled intermolecular organization is critical for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The electron-withdrawing nature of the bromine atoms and the formyl group in this compound modifies the electron density of the indole π-system. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a key strategy in the rational design of semiconductor materials. Derivatives of this compound could potentially be explored as building blocks for p-type, n-type, or ambipolar organic semiconductors. Further research into the synthesis of conjugated polymers or small molecules incorporating the this compound moiety is required to fully assess its potential in electronic applications.

Investigation of Plant Defense Mechanisms and Phytoalexin Biosynthesis Pathways

Indole-containing compounds are central to the defense mechanisms of many plants, particularly those in the Brassicaceae family. mdpi.com These plants produce sulfur-containing indole phytoalexins, such as brassinin, in response to pathogen attack. researchgate.netnih.gov Phytoalexins are antimicrobial secondary metabolites synthesized de novo following microbial infection or other forms of stress. ijcmas.comnih.gov The biosynthesis of these defense compounds originates from the amino acid tryptophan, which is converted through a series of enzymatic steps involving intermediates like indole-3-acetaldoxime and indole-3-acetonitrile (B3204565) to form the core indole structure. mdpi.com

While naturally occurring phytoalexins are typically not halogenated, the presence of bromine atoms, as in this compound, profoundly influences biological activity. nih.gov Halogenated metabolites are far more common in marine organisms, which utilize them for chemical defense. nih.govfrontiersin.org The study of synthetic brominated indole derivatives provides insight into how halogenation might affect the efficacy and mechanism of action of these defense compounds. The introduction of bromine atoms could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes, or alter its interaction with specific fungal or bacterial enzymes.

Application as Precursors for the Synthesis of Indole Alkaloids and Natural Product Analogs

The indole nucleus is a privileged structure found in over 4,100 known alkaloids, many of which are sourced from marine organisms and possess potent biological activities. mdpi.comencyclopedia.pub Brominated indoles are particularly prevalent in the marine environment. nih.govresearchgate.netnih.gov Consequently, this compound is a highly valuable and synthetically versatile precursor for accessing a range of indole alkaloids and their analogs.

Its utility is demonstrated in its role as a key intermediate for building complex molecular frameworks. chemimpex.com The aldehyde group can be used to construct side chains or participate in cyclization reactions to form fused ring systems characteristic of many alkaloids. The bromine atoms serve as synthetic handles for further functionalization through reactions such as cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the introduction of diverse substituents to create libraries of natural product analogs for structure-activity relationship (SAR) studies. uq.edu.au This approach is critical for optimizing the therapeutic properties of lead compounds discovered from nature. For example, the synthesis of dibrominated indole enamides like tanjungides, which show significant cytotoxicity against tumor cell lines, highlights the importance of brominated indole precursors in developing new anticancer agents. nih.gov

Research into Antioxidant Mechanisms and Rational Compound Design